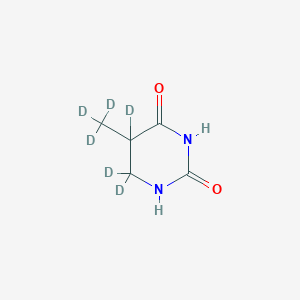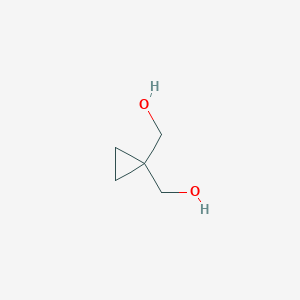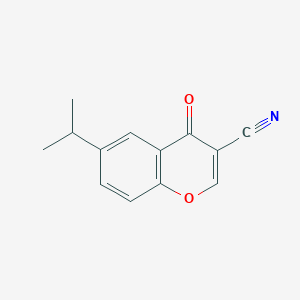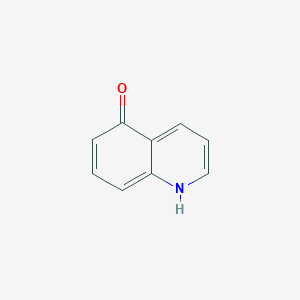![molecular formula C17H16ClN3OS B119915 3-氨基-N-[(4-氯苯基)甲基]-4,6-二甲基噻吩并[2,3-b]吡啶-2-甲酰胺 CAS No. 633283-39-3](/img/structure/B119915.png)
3-氨基-N-[(4-氯苯基)甲基]-4,6-二甲基噻吩并[2,3-b]吡啶-2-甲酰胺
描述
The compound “3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the molecular formula C17H16ClN3OS . It is a complex organic compound that belongs to the class of organic compounds known as thienopyridines .
Molecular Structure Analysis
The molecular structure of this compound involves a thieno[2,3-b]pyridine core, which is a bicyclic system consisting of a thiophene ring fused with a pyridine ring . The compound also contains an amine group (-NH2), a carboxamide group (-CONH2), and a chlorophenyl group (-C6H4Cl) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 345.8 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the available resources.科学研究应用
Allosteric Modulator of M4 Receptors
VU 10010 is a selective allosteric potentiator of M4 acetylcholine receptors . It binds to an allosteric site on the receptor, increasing the affinity for acetylcholine and coupling to G-proteins . This property makes it a valuable tool in the study of M4 receptor function and in the development of drugs targeting these receptors.
Neurological Research
The ability of VU 10010 to modulate M4 acetylcholine receptors has implications in neurological research. For example, it has been used to modulate hippocampal synaptic transmission . This could potentially be useful in the study of neurological disorders where synaptic transmission is impaired.
Drug Development
Given its selective allosteric modulation of M4 receptors, VU 10010 could serve as a lead compound in the development of drugs targeting these receptors . Such drugs could potentially be used in the treatment of a variety of conditions, including neurological disorders and certain types of cancer.
Pharmacokinetic Studies
The specific binding and activity of VU 10010 at M4 receptors make it a useful tool in pharmacokinetic studies . Researchers can use it to investigate the absorption, distribution, metabolism, and excretion of drugs that target these receptors.
Biochemical Assays
VU 10010 can be used in biochemical assays to investigate the function of M4 receptors . Its selective activity at these receptors allows researchers to specifically probe their function in a variety of biological contexts.
Molecular Biology
In molecular biology, VU 10010 can be used to study the structure and function of M4 receptors . Its selective binding to these receptors can provide insights into their structure and the mechanisms by which they transduce signals.
属性
IUPAC Name |
3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-9-7-10(2)21-17-13(9)14(19)15(23-17)16(22)20-8-11-3-5-12(18)6-4-11/h3-7H,8,19H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRULFHDSFKYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351931 | |
| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
CAS RN |
633283-39-3 | |
| Record name | 3-Azanyl-N-((4-chlorophenyl)methyl)-4,6-dimethyl-thieno(2,3-b)pyridine-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633283393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 633283-39-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AZANYL-N-((4-CHLOROPHENYL)METHYL)-4,6-DIMETHYL-THIENO(2,3-B)PYRIDINE-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GR9YM9MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of VU10010?
A: VU10010 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This means that it binds to an allosteric site on the receptor, distinct from the orthosteric site where acetylcholine binds. This binding enhances the receptor's affinity for acetylcholine and increases its coupling to G proteins, leading to amplified downstream signaling. [, , ]
Q2: What are the physiological effects of VU10010 in the hippocampus?
A: In the hippocampus, VU10010 selectively enhances the inhibitory effects of carbachol (a cholinergic agonist) on excitatory synaptic transmission. [, , ] This effect is absent in M4 knockout mice, confirming the selectivity of VU10010 for the M4 receptor subtype. []
Q3: Are there any other known effects of VU10010 on the muscarinic acetylcholine system?
A: In radioligand binding assays using rat brain membranes, VU10010 potentiated the acetylcholine-induced stimulation of [(35)S]GTPγS binding, a measure of G protein activation. [] This effect was observed in various brain regions, including the cortex, hippocampus, and striatum, further confirming the compound's ability to modulate M4 receptor activity. []
- An allosteric potentiator suggests a role for M4 muscarinic acetylcholine receptor (mAChR) in modulating excitatory hippocampal synaptic transmission.
- An allosteric potentiator of M4 mAChR modulates hippocampal synaptic transmission.
- Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats.
- Functional activation of G-proteins coupled with muscarinic acetylcholine receptors in rat brain membranes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)


![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)


